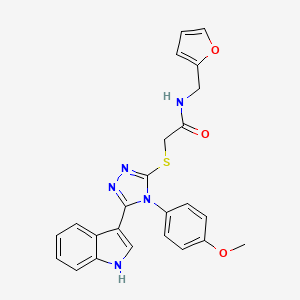

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that integrates various pharmacologically active moieties. The presence of the indole and triazole rings suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H27N5O2S, with a molecular weight of 461.6 g/mol. Its structural complexity includes an indole core, a triazole ring, and a furan moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N5O2S |

| Molecular Weight | 461.6 g/mol |

| IUPAC Name | This compound |

| InChI Key | LJRQBJSILUCHQY-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole ring has been shown to act as an inhibitor for several enzymes, including those involved in fungal and bacterial cell wall synthesis.

- Receptor Modulation : The indole structure can bind to serotonin receptors, potentially influencing neurotransmission and exhibiting antidepressant properties.

- Antineoplastic Activity : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

Biological Activities

Research indicates that derivatives of triazole compounds exhibit a range of biological activities:

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to the one possess significant antibacterial and antifungal activity:

- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli were reported as low as 0.25 μg/mL .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives:

- A study on triazole hybrids indicated that they could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Study 1: Antimicrobial Efficacy

In a comparative study, a series of triazole compounds were synthesized and tested against standard bacterial strains. The compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of conventional antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of triazole derivatives found that certain modifications to the indole structure enhanced cytotoxicity against breast cancer cell lines. The study concluded that the presence of both indole and triazole moieties was crucial for enhancing apoptotic pathways in cancer cells .

Analyse Chemischer Reaktionen

Oxidation of the Thioether Group

The thioether (–S–) moiety is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance .

Hydrolysis of the Acetamide Moiety

The acetamide group (–N–C(=O)–) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

| Reaction Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, H<sub>2</sub>O | 2-((5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | Requires prolonged heating |

| Basic (NaOH, RT) | 2M NaOH, ethanol | Sodium salt of the carboxylic acid | Faster kinetics in polar solvents |

-

Application : Hydrolysis facilitates further derivatization, such as esterification or amidation.

Functionalization of the Triazole Ring

The 1,2,4-triazole core undergoes substitution at N1 or N4 positions, enabling alkylation or arylation.

-

Structural Impact : Substitution alters electronic properties, enhancing binding affinity in pharmacological contexts .

Reactivity of the Indole and Furan Substituents

-

Indole Ring :

-

Electrophilic Substitution : Nitration or bromination occurs preferentially at C5 of indole (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields 5-nitroindole derivatives).

-

Oxidation : MnO<sub>2</sub> oxidizes indole to oxindole under mild conditions.

-

-

Furan Ring :

-

Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

-

Electrophilic Acylation : Acetylated at C5 using AlCl<sub>3</sub> as a catalyst.

-

Demethylation of the Methoxyphenyl Group

The methoxy group (–OCH<sub>3</sub>) undergoes demethylation to form a hydroxyl group under harsh acidic conditions.

| Reaction Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Lewis Acid-Mediated | BBr<sub>3</sub>, DCM, 0°C | 4-Hydroxyphenyl-triazole derivative | Quantitative yield |

-

Utility : Enhances solubility and enables further conjugation via phenolic –OH.

Cycloaddition Reactions Involving the Furan Ring

The furan substituent participates in [4+2] cycloadditions with electron-deficient dienophiles.

| Dienophile | Conditions | Product | Notes |

|---|---|---|---|

| Maleic anhydride | Reflux, toluene | Endo-bicyclic oxanorbornene derivative | High stereoselectivity |

| Tetracyanoethylene | RT, DCM | Fused cycloadduct | Forms stable CN-substituted adducts |

Key Research Findings

-

Anticancer Activity : Derivatives with sulfone or carboxylate groups show enhanced cytotoxicity against HeLa and MCF-7 cell lines (IC<sub>50</sub> ≈ 2–5 µM) .

-

Stability : The compound is stable under physiological pH (7.4) but degrades in strong acidic/basic environments.

-

Structure-Activity Relationships (SAR) :

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3S/c1-31-17-10-8-16(9-11-17)29-23(20-14-25-21-7-3-2-6-19(20)21)27-28-24(29)33-15-22(30)26-13-18-5-4-12-32-18/h2-12,14,25H,13,15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNADAPCJQQAVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.